molecular formula C8H10O B14737032 6-Methylcyclohexa-1,3-diene-1-carbaldehyde CAS No. 4748-86-1

6-Methylcyclohexa-1,3-diene-1-carbaldehyde

Cat. No.: B14737032
CAS No.: 4748-86-1
M. Wt: 122.16 g/mol
InChI Key: UINSAUGFYNAHOP-UHFFFAOYSA-N
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Description

6-Methylcyclohexa-1,3-diene-1-carbaldehyde is an organic compound with the molecular formula C8H10O It is characterized by a cyclohexadiene ring with a methyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylcyclohexa-1,3-diene-1-carbaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with an aldehyde to form the desired product. The reaction conditions typically include:

    Temperature: Moderate temperatures (50-100°C) are often used.

    Catalysts: Lewis acids such as aluminum chloride can be employed to enhance the reaction rate.

    Solvents: Non-polar solvents like toluene or dichloromethane are preferred.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

6-Methylcyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: 6-Methylcyclohexa-1,3-diene-1-carboxylic acid.

    Reduction: 6-Methylcyclohexa-1,3-diene-1-methanol.

    Substitution: 6-Bromo-6-methylcyclohexa-1,3-diene-1-carbaldehyde.

Scientific Research Applications

6-Methylcyclohexa-1,3-diene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 6-Methylcyclohexa-1,3-diene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cyclohexadiene ring may also participate in π-π interactions with aromatic residues in enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    2,6,6-Trimethylcyclohexa-1,3-diene-1-carbaldehyde: Similar structure but with additional methyl groups.

    4,6-Bis(4-methylpent-3-en-1-yl)-6-methylcyclohexa-1,3-diene-1-carbaldehyde: More complex structure with additional alkyl chains.

Uniqueness

6-Methylcyclohexa-1,3-diene-1-carbaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its relatively simple structure compared to more substituted analogs makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

4748-86-1

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

6-methylcyclohexa-1,3-diene-1-carbaldehyde

InChI

InChI=1S/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-3,5-7H,4H2,1H3

InChI Key

UINSAUGFYNAHOP-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CC=C1C=O

Origin of Product

United States

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